molecular formula C26H31N5O2S B2816383 1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 921858-56-2

1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2816383
CAS No.: 921858-56-2
M. Wt: 477.63
InChI Key: QKOUBCDOEYYFBV-UHFFFAOYSA-N
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Description

1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C26H31N5O2S and its molecular weight is 477.63. The purity is usually 95%.
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Biological Activity

1-(4-benzylpiperidin-1-yl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone, a compound with the CAS number 921858-56-2, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, relevant research findings, and case studies.

The molecular formula for this compound is C26H31N5O2SC_{26}H_{31}N_{5}O_{2}S, with a molecular weight of approximately 477.6 g/mol. The structure includes a piperidine ring and an imidazo[2,1-c][1,2,4]triazole moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC26H31N5O2S
Molecular Weight477.6 g/mol
CAS Number921858-56-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this one. For instance:

  • In vitro studies demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.2μM0.2\mu M to 5.0μM5.0\mu M, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Research has also explored the antimicrobial properties of similar piperidine derivatives. One study reported that certain piperidine compounds showed effective inhibition against pathogens affecting plants and humans. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Case Studies

  • Study on Anticancer Efficacy :
    • A recent study evaluated the effects of related compounds on human cancer cell lines (MCF-7 and A549). The results indicated that the tested compounds led to significant apoptosis in cancer cells, with IC50 values ranging from 3μM3\mu M to 22μM22\mu M .
  • Antimicrobial Evaluation :
    • Another investigation focused on the antimicrobial efficacy of piperidine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that some compounds had minimum inhibitory concentrations (MICs) as low as 10μg/mL10\mu g/mL, demonstrating their potential as antimicrobial agents .

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-2-33-23-10-8-22(9-11-23)30-16-17-31-25(30)27-28-26(31)34-19-24(32)29-14-12-21(13-15-29)18-20-6-4-3-5-7-20/h3-11,21H,2,12-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKOUBCDOEYYFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCC(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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